molecular formula C20H19N3O3 B12123653 4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B12123653
M. Wt: 349.4 g/mol
InChI Key: OHSLVIUVAZOXAH-UHFFFAOYSA-N
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Description

4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the cyclization and substitution reactions . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 4-hydroxy-2-quinolones and 7-chloro-4-methoxy-2-quinolones. Compared to these compounds, 4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide may exhibit unique biological activities due to its specific structure and functional groups .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

4-methoxy-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C20H19N3O3/c1-25-16-6-3-13(4-7-16)20(24)22-23-10-9-15-11-14-5-8-17(26-2)12-18(14)21-19(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)

InChI Key

OHSLVIUVAZOXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2CCC3=C2N=C4C=C(C=CC4=C3)OC

Origin of Product

United States

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